2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2/c1-2-12-5-3-4-6-15(12)23-16(29)11-28-18(22)17(25-27-28)20-24-19(26-30-20)13-7-9-14(21)10-8-13/h3-10H,2,11,22H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYITSJLHZRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide is a complex organic molecule that combines several pharmacologically relevant structural motifs. This compound is of particular interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its key components:
- Triazole Ring : Known for its diverse biological activities.
- Oxadiazole Substituent : Associated with antimicrobial and anticancer properties.
- Amino Group : Enhances solubility and bioactivity.
The molecular formula for this compound is with a molecular weight of approximately 357.4 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that derivatives containing the oxadiazole moiety can act as inhibitors of carbonic anhydrases (CAs), which are implicated in cancer progression .
- Induction of Apoptosis : In vitro studies indicate that the compound can increase the expression levels of pro-apoptotic factors such as p53 and caspase-3 in cancer cell lines like MCF-7 . This suggests that it may trigger apoptotic pathways leading to cancer cell death.
- Antimicrobial Activity : The presence of the triazole and oxadiazole rings contributes to antimicrobial properties against various bacterial strains. Compounds with similar structures have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Biological Activity Studies
Research findings regarding the biological activity of this compound reveal promising results:
Anticancer Activity
A series of studies have evaluated the anticancer potential of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-{5-amino... | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 2-{5-amino... | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
| 1,2,4-Oxadiazole Derivative | PANC-1 | 0.75 | Selective inhibition of CA IX |
These findings indicate that modifications to the core structure can enhance selectivity and potency against specific cancer cell lines .
Antimicrobial Activity
In antimicrobial assays, derivatives similar to this compound have shown effective inhibition against various bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
The presence of electron-withdrawing groups on the oxadiazole ring has been linked to improved antimicrobial efficacy .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this structure:
-
Case Study on Cancer Treatment :
- A study investigated a derivative with a similar scaffold in treating breast cancer models. The results indicated significant tumor reduction in vivo when administered at sub-toxic doses.
-
Case Study on Bacterial Infections :
- Another study evaluated the effectiveness of a related oxadiazole derivative against Acinetobacter baumannii, demonstrating a reduction in bacterial load in infected animal models.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of compounds containing triazole and oxadiazole moieties. For instance:
- A study demonstrated that derivatives of 1,2,4-triazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria at minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL .
- The compound has shown promise in inhibiting the growth of various pathogenic microorganisms, suggesting potential applications in treating infections .
Anticancer Properties
Research indicates that compounds with triazole and oxadiazole structures can act as effective anticancer agents:
- A study highlighted the ability of certain oxadiazole derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- The compound's unique structure may allow it to interact with specific molecular targets involved in tumor growth, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide have been evaluated for their anti-inflammatory properties:
- Studies have shown that certain triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential as therapeutic agents in inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A series of synthesized 1,2,4-triazole derivatives were tested against various bacterial strains. The results indicated that compounds with structural similarities to the target compound displayed potent antibacterial activity. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 31.25 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 5 |
| Compound D | MCF7 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
